1,3-Diazinan-5-amine

Description

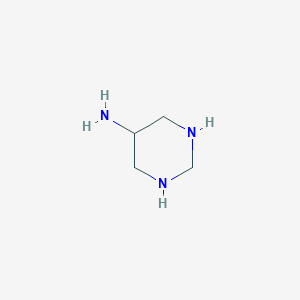

Structure

2D Structure

3D Structure

Properties

CAS No. |

136104-90-0 |

|---|---|

Molecular Formula |

C4H11N3 |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

1,3-diazinan-5-amine |

InChI |

InChI=1S/C4H11N3/c5-4-1-6-3-7-2-4/h4,6-7H,1-3,5H2 |

InChI Key |

BKXBSQULLDQCLC-UHFFFAOYSA-N |

SMILES |

C1C(CNCN1)N |

Canonical SMILES |

C1C(CNCN1)N |

Synonyms |

5-Pyrimidinamine,hexahydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diazinan 5 Amine and Analogues

Strategies for Ring System Construction

The formation of the 1,3-diazinane ring is a key step in the synthesis of these compounds. Several approaches have been developed, each offering distinct advantages in terms of efficiency and substrate scope.

Condensation Reactions in 1,3-Diazinan Ring Formation

Condensation reactions are a cornerstone for the synthesis of the 1,3-diazinane scaffold. vulcanchem.com These reactions typically involve the cyclization of a 1,3-diamine with an appropriate carbonyl compound, such as an aldehyde or ketone. researchgate.net The choice of reactants and reaction conditions, including the use of acid or base catalysis, can significantly influence the reaction outcome and yield. For instance, the reaction of 1,3-diaminopropanes with aromatic aldehydes can lead to the formation of hexahydropyrimidines, a class of 1,3-diazinanes. researchgate.net The electronic properties of the substituents on the aromatic aldehyde can affect the relative stability of the resulting diazinane ring. researchgate.net

A notable example is the condensation of 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol with 2-hydroxybenzaldehyde in methanol (B129727), which upon heating, yields a 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. iucr.org Similarly, the 1,3-diazinane-2,4,6-trione core can be synthesized through the cyclocondensation of urea (B33335) derivatives with compounds like malonic acid analogs or diketones, often under acidic conditions. vulcanchem.com

Approaches Involving Hydrazine (B178648) Derivatives and Carbonyl Compounds

Hydrazine derivatives are valuable reagents in the synthesis of nitrogen-containing heterocycles, including diazinane structures. The reaction of hydrazine derivatives with carbonyl compounds is a common method for forming C=N-N=C linkages, which can be precursors to or part of a larger heterocyclic system. ontosight.airesearchgate.net For example, the condensation of hydrazine with aldehydes or ketones can produce azines. researchgate.net While not directly forming a 1,3-diazinane ring in a single step, these intermediates can be further elaborated into more complex heterocyclic systems. The synthesis of 1-(2,4,6-trioxo-1,3-diazinan-5-ylidene)thiosemicarbazide is achieved through the acid-catalyzed reaction of alloxan (B1665706) monohydrate with thiosemicarbazide. iucr.org Additionally, simple N-unsubstituted hydrazones can be prepared from N,N-dimethylhydrazones by an exchange reaction with anhydrous hydrazine. researchgate.net

Multi-component Reaction Pathways for Diazinane Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like diazinanes in a single step from three or more starting materials. beilstein-journals.orgwikipedia.org This strategy is highly valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. beilstein-journals.orgmdpi.com Several classical MCRs, such as the Biginelli and Ugi reactions, provide access to heterocyclic scaffolds that can be related to or serve as precursors for diazinane derivatives. wikipedia.orgtcichemicals.com For instance, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea (B124793), produces dihydropyrimidinones, which are structurally related to 1,3-diazinanes. tcichemicals.com More complex diazinane-containing structures have been synthesized using MCRs, highlighting the versatility of this approach in modern synthetic chemistry. iucr.org

Functional Group Interconversions at the 5-Amino Position

Once the 1,3-diazinane ring is established, the amino group at the 5-position can be further modified through various functional group interconversions. These modifications are essential for tuning the properties of the final compound.

Alkylation and Polyalkylation of the Amino Moiety

The amino group of 1,3-diazinan-5-amine can undergo N-alkylation to introduce one or more alkyl groups. This can be achieved using various alkylating agents, such as alkyl halides. For example, ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines with alcohols has been demonstrated as an efficient method. rsc.org In some cases, intramolecular alkylation can be used to form cyclic structures. researchgate.net The introduction of alkyl groups can influence the compound's physical and biological properties. For instance, alkylation at the N-3 position of certain pyrimidine (B1678525) derivatives has been shown to enhance penetration of the blood-brain barrier. vulcanchem.com

Acylation Strategies to Form Amide Derivatives

Acylation of the 5-amino group is a common strategy to introduce amide functionalities. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. smolecule.com The resulting amide derivatives often exhibit different chemical and biological characteristics compared to the parent amine. For instance, the acylation of 5-aminopyrazoles has been shown to proceed regioselectively at the amino group. researchgate.net This transformation is a key step in the synthesis of various bioactive molecules. smolecule.com

Oxidation Reactions of the Amine Functionality

The oxidation of amines can lead to a range of products depending on the substrate and the oxidizing agent used. Primary aromatic amines can be oxidized to nitroso or nitro compounds. libretexts.org For instance, the oxidation of a primary amine with reagents like hydrogen peroxide or a peroxyacid can yield a hydroxylamine (B1172632) intermediate, which can be further oxidized. libretexts.org In the case of tertiary amines, oxidation typically forms amine oxides. libretexts.org These amine oxides are noteworthy because they can undergo thermal decomposition to produce alkenes. chemistrysteps.com

Common oxidizing agents for amines include:

Hydrogen Peroxide (H₂O₂): Can oxidize primary amines to nitro compounds. libretexts.org

Peroxycarboxylic Acids: Similar to hydrogen peroxide, these can oxidize primary amines to various oxidation states. libretexts.org

2-Iodoxybenzoic acid (IBX): A selective oxidizing agent for converting alcohols to carbonyl compounds, which can be an indirect route to modifying amine precursors. asccollegekolhar.in

Dess-Martin Periodinane (DMP): Another selective reagent for alcohol oxidation that works under neutral conditions. asccollegekolhar.in

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A reactive quinone used for dehydrogenation reactions. asccollegekolhar.in

The oxidation state of nitrogen in organic compounds can vary widely, influencing the reaction pathways. libretexts.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is essential for developing new therapeutic agents. This often involves the incorporation of aryl and alkyl groups and the stereoselective synthesis of chiral systems.

Incorporation of Aryl and Alkyl Moieties

The introduction of aryl and alkyl groups onto the this compound scaffold can significantly alter its biological activity. For example, in a series of 1,3,4-oxadiazol-2-amines, the presence of a dodecyl group and various aryl substituents led to compounds with acetyl- and butyrylcholinesterase inhibitory activity. nih.gov The synthesis of these derivatives often involves the reaction of a hydrazine with an isocyanate to form a carboxamide, followed by cyclization. nih.gov

Similarly, the synthesis of 5-aryl-substituted 1,2,3-triazoles has been achieved through copper-catalyzed reactions of alkynes, azides, and arylboronic acids. beilstein-journals.org The Buchwald-Hartwig reaction is another powerful tool for creating C-N bonds, enabling the synthesis of 5-(aryl)amino-1,2,3-triazole-linked heterocycles. mdpi.com

The synthesis of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl) substituted diamines has been reported, showcasing methods for introducing benzyl (B1604629) groups. researchgate.net

Stereoselective Synthesis of Chiral Diazinan Systems

The development of stereoselective methods is crucial for producing enantiomerically pure drugs. For chiral amines, asymmetric reductive amination is a key strategy. wikipedia.org This can involve the use of chiral catalysts to control the stereochemical outcome of the imine reduction. wikipedia.org

One notable approach is the synthesis of chiral α-amino-β-lactams via the Kinugasa reaction, which involves the cycloaddition of ynamides with nitrones. nih.gov This method provides a direct route to chiral α-amino-β-lactams with high stereoselectivity. nih.gov

The synthesis of chiral vicinal ethylenediamines has been achieved with high diastereoselectivity through the nucleophilic addition of fluorinated reagents to N-tert-butanesulfinimines. cas.cn This method allows for the preparation of chiral α-difluoromethylated or α-monofluoromethylated ethylenediamines. cas.cn

Furthermore, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been accomplished through a convergent route that allows for the introduction of diverse chiral amine building blocks onto a heterocyclic core. beilstein-journals.org This often involves stereoselective ketone-to-amine conversions. beilstein-journals.org The synthesis of monoterpene-based aminodiols as chiral catalysts has also been explored, demonstrating the creation of a library of diastereoisomeric and regioisomeric aminodiols. mdpi.com

Related Synthetic Pathways for Amines and Heterocycles with Structural Similarities

Understanding related synthetic pathways for structurally similar amines and heterocycles provides a broader context for the synthesis of this compound derivatives.

Reductive Amination of Carbonyl Compounds

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds (aldehydes and ketones) and an amine or ammonia. wikipedia.orgthieme-connect.de The reaction proceeds through an imine intermediate which is then reduced. wikipedia.org This one-pot conversion is highly efficient and widely used in organic synthesis. wikipedia.orgjove.com

Different reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the protonated imine over the starting carbonyl compound. jove.com The Borch reaction specifically refers to reductive amination using sodium cyanoborohydride. jove.com More recently, methods using stannous chloride dihydrate as a catalyst and polymethylhydrosiloxane (B1170920) as a reducing agent have been developed for the chemoselective reductive amination of a wide range of carbonyl compounds. organic-chemistry.org Iridium-catalyzed transfer hydrogenation has also been utilized for the one-pot reductive amination of carbonyl compounds with nitro compounds. rsc.org

Diazotization and Conversion of Amines to Diazonium Salts

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.comdoubtnut.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comdoubtnut.comorgoreview.commychemblog.com

Aryl diazonium salts are versatile intermediates in organic synthesis. The diazonium group (N₂⁺) is an excellent leaving group (as N₂ gas), allowing for its replacement by a variety of nucleophiles. organic-chemistry.orgmsu.edu This provides a pathway to synthesize a wide range of substituted aromatic compounds. mychemblog.comorganic-chemistry.org Aliphatic diazonium salts, in contrast, are generally unstable and decompose rapidly. chemistrysteps.comorgoreview.comorganic-chemistry.org

Table of Reaction Conditions for Diazotization

| Reactants | Reagents | Temperature | Product | Reference |

|---|---|---|---|---|

| Primary Aromatic Amine | NaNO₂, HCl | 0–5 °C | Aryl Diazonium Salt | doubtnut.com |

| Primary Aromatic Amine | NaNO₂, H₂SO₄ | < 5 °C | Aryl Diazonium Salt | mychemblog.com |

Synthesis of 1,3-Diazinan-2-one Derivatives

The 1,3-diazinan-2-one ring is a key structural motif found in various compounds of chemical and biological interest. Its synthesis often involves the cyclization of 1,3-diaminopropane (B46017) precursors with a carbonyl source. Derivatives can be further modified to introduce desired functionalities.

One notable approach is the synthesis of chiral 1,3-diazinan-2-one derivatives, which are valuable as building blocks in asymmetric synthesis. A common multi-step method is employed for creating compounds like (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride. This synthesis begins with a protected precursor and proceeds through several key transformations:

Deprotection: The synthesis often starts with the removal of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, from a precursor. This is typically achieved under acidic conditions, for instance, using hydrochloric acid in dioxane, to yield an intermediate ester.

Schiff Base Formation: The resulting intermediate can then react with an aldehyde, such as 2,3-difluorobenzaldehyde, to form a Schiff base derivative.

Chlorination: The final step involves the conversion of a carboxylic acid functional group into a more reactive acyl chloride. This is accomplished using standard chlorinating agents like thionyl chloride or oxalyl chloride. The reaction conditions, including solvent polarity and stoichiometry, are critical for maximizing yield and minimizing the formation of side products.

Another fundamental strategy for forming the core 1,3-diazinan ring involves the condensation of a 1,3-diamino compound with an aldehyde. For instance, the reaction of 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol with 2-hydroxybenzaldehyde in methanol leads to the formation of a 2-substituted 1,3-diazinan-5-ol derivative. iucr.org While this example yields a 5-hydroxy analogue, a similar pathway could be envisioned starting from a 1,3-diaminopropane derivative bearing a protected amine at the central carbon to ultimately afford a this compound structure, which could then be converted to the 2-oxo derivative.

The table below summarizes a representative synthetic approach to a 1,3-diazinan-2-one derivative.

Table 1: Synthesis of a Chiral 1,3-Diazinan-2-one Derivative

| Step | Reactants | Reagents/Conditions | Product | Key Features |

|---|---|---|---|---|

| 1. Deprotection | Boc-protected precursor | Hydrochloric acid in dioxane, room temperature | Methyl ester intermediate | Quantitative yield under mild conditions. |

| 2. Schiff Base Formation | Methyl ester intermediate, 2,3-Difluorobenzaldehyde | - | Methylideneamino derivative | Forms the core structure for further functionalization. |

| 3. Chlorination | Carboxylic acid precursor | Thionyl chloride or oxalyl chloride, Anhydrous dichloromethane (B109758) or toluene, 0–25°C | (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride | Creates a reactive acyl chloride for subsequent coupling reactions. |

Synthesis of 1,3,5-Triazine (B166579) and 1,2,3-Triazole Analogues

Analogues of this compound can be designed by replacing the diazinane ring with other nitrogen-containing heterocycles like 1,3,5-triazine or 1,2,3-triazole, while maintaining an amino or substituted amino group in a comparable position.

Synthesis of 1,3,5-Triazine Analogues

The 1,3,5-triazine (or s-triazine) ring is a versatile scaffold, and its derivatives are commonly synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms are readily displaced by nucleophiles, allowing for the sequential introduction of various substituents.

Sequential Nucleophilic Substitution: A widely used method involves the step-wise reaction of cyanuric chloride with different amines. By controlling the reaction temperature, the chlorine atoms can be substituted one by one. For example, 1,3,5-triazine 4-aminobenzoic acid derivatives have been prepared using this conventional method, as well as with the aid of microwave irradiation to reduce reaction times and improve yields. nih.gov This approach allows for the creation of mono-, di-, and trisubstituted triazines. nih.gov

Multi-Component Reactions: More convergent strategies include multi-component reactions. A simple and efficient base-mediated method allows for the synthesis of unsymmetrical 1,3,5-triazin-2-amines from readily available imidates, guanidines, and amides or aldehydes. organic-chemistry.org This approach offers broad functional group tolerance and good yields. organic-chemistry.org

From Other Precursors: Substituted 2,4-diamino-1,3,5-triazines can be obtained from the copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides under mild conditions. organic-chemistry.org

The table below outlines common synthetic strategies for 1,3,5-triazine analogues.

Table 2: Synthetic Strategies for 1,3,5-Triazine Analogues

| Method | Starting Materials | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Sequential Substitution | Cyanuric chloride, Amines (e.g., 4-aminobenzoic acid) | Base (e.g., K₂CO₃), Conventional heating or Microwave irradiation | Mono-, di-, or trisubstituted s-triazines | Stepwise control over substitution pattern. nih.govresearchgate.net |

| Three-Component Reaction | Imidates, Guanidines, Amides/Aldehydes | Cesium carbonate (base) | Unsymmetrical 1,3,5-triazin-2-amines | Efficient, one-pot synthesis with broad scope. organic-chemistry.org |

| Copper-Catalyzed Reaction | 1,1-Dibromoalkenes, Biguanides | Copper catalyst | Substituted 2,4-diamino-1,3,5-triazines | Tolerates various functional groups under mild conditions. organic-chemistry.org |

Synthesis of 1,2,3-Triazole Analogues

The 1,2,3-triazole ring is most famously constructed via the azide-alkyne cycloaddition, often referred to as "click chemistry." This reaction provides reliable access to 1,4-disubstituted triazoles (via the copper-catalyzed version, CuAAC) or a mixture of 1,4- and 1,5-isomers (in the thermal, uncatalyzed version).

Azide-Alkyne Cycloaddition (Click Chemistry): A series of novel 1H-1,2,3-triazole analogues have been synthesized via a Cu(I)-accelerated azide-alkyne click reaction. researchgate.netnih.gov This strategy can be combined with other transformations, like the Suzuki–Miyaura cross-coupling reaction, to further functionalize the triazole ring. nih.gov

Synthesis of 5-Amino-1,2,3-triazoles: To create analogues that more closely mimic the structure of this compound, methods that directly install an amino group at the 5-position of the triazole ring are highly valuable. One such method involves the annulation reaction between gem-diamino enaminones (ketene aminals) and tosyl azide (B81097), which provides 5-amino side chain functionalized 1,2,3-triazoles with high efficiency. researchgate.net

Metal-Free Organocascade Synthesis: An alternative, metal-free approach enables the preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and an azide source like 4-nitrophenyl azide. rsc.org This method is significant as it directly incorporates a primary amine, a key feature of the parent compound's analogues.

The table below summarizes key synthetic routes to 1,2,3-triazole analogues.

Table 3: Synthetic Strategies for 1,2,3-Triazole Analogues

| Method | Starting Materials | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azides, Terminal alkynes | Cu(I) source (e.g., from Cu(II) + reductant) | 1,4-Disubstituted 1,2,3-triazoles | High yielding, regiospecific, and wide functional group tolerance. researchgate.netnih.gov |

| Annulation of Enaminones | gem-Diamino enaminones, Tosyl azide | - | 5-Amino functionalized 1,2,3-triazoles | Directly installs the desired 5-amino group. researchgate.net |

| Metal-Free Organocascade | Primary amines, Enolizable ketones, 4-Nitrophenyl azide | Organocatalyst | 1,5-Disubstituted 1,2,3-triazoles | Uses readily available primary amines as building blocks. rsc.org |

Reaction Mechanisms and Mechanistic Investigations of 1,3 Diazinan 5 Amine Transformations

Elucidation of Reaction Pathways for 1,3-Diazinan Formation

The formation of the 1,3-diazinane (also known as hexahydropyrimidine) ring system is classically achieved through the cyclocondensation of a 1,3-diamine with an aldehyde or ketone. researchgate.netresearchgate.net This transformation is a well-documented example of imine-enamine chemistry and can be understood through a stepwise mechanism analogous to the Mannich reaction. libretexts.orgwikipedia.org

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the 1,3-diamine onto the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an iminium ion intermediate. wikipedia.orgadichemistry.com The key ring-closing step involves the intramolecular attack of the second, pendant amine group onto the electrophilic carbon of the iminium ion. researchgate.net This cyclization event leads to the formation of the saturated six-membered 1,3-diazinane ring.

Iminium Ion Formation: The reaction begins with the nucleophilic addition of a primary or secondary amine to a carbonyl group, followed by dehydration, to form a Schiff base or, more accurately, an iminium ion. wikipedia.orgbyjus.com

Intramolecular Cyclization: In the synthesis of 1,3-diazinane, the second amine function of the 1,3-diamine acts as the intramolecular nucleophile, attacking the iminium carbon to form the heterocyclic ring. researchgate.net

The choice of reactants can influence the outcome; for instance, studies on the condensation of 1,3-diaminopropanes with various aromatic aldehydes show a competition between the formation of the desired hexahydropyrimidine (B1621009) and a bisimine product. researchgate.net The formation of the cyclic 1,3-diazinane is generally favored by the presence of electron-withdrawing groups on the aldehyde, which increases the electrophilicity of the carbonyl carbon and the stability of the final product. researchgate.net

Table 1: Mechanistic Steps in 1,3-Diazinane Formation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of the first amine group on the carbonyl carbon. | Tetrahedral amino-alcohol intermediate |

| 2 | Proton transfer and elimination of water. | Iminium ion (Schiff base) |

| 3 | Intramolecular nucleophilic attack by the second amine group. | Cationic ring intermediate |

| 4 | Deprotonation. | Neutral 1,3-Diazinane product |

Mechanisms of Functionalization at the 5-Amino Position

The amine substituent at the C5 position of the 1,3-diazinane ring is a key functional handle for further molecular elaboration. Its reactivity is dominated by the nucleophilic character of the nitrogen atom's lone pair of electrons.

The primary amino group of 1,3-Diazinan-5-amine is a potent nucleophile, capable of reacting with a wide range of electrophiles in nucleophilic substitution reactions. chemguide.co.uk Common transformations include alkylation and acylation.

Alkylation: In this reaction, the amine acts as a nucleophile, attacking an alkyl halide (e.g., alkyl bromide or iodide) in a classic SN2 reaction. libretexts.org The nitrogen lone pair displaces the halide leaving group, forming a new carbon-nitrogen bond and yielding a secondary amine. A significant challenge in the direct alkylation of primary amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukwikipedia.org To achieve selective mono-alkylation, alternative strategies like reductive amination are often employed, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced. masterorganicchemistry.com

Acylation: The reaction of the 5-amino group with acyl chlorides or acid anhydrides is a highly efficient method for forming amides. libretexts.org The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride or carboxylate) to yield the corresponding N-acylated 1,3-diazinan-5-yl-amide. arkat-usa.orgmnstate.edu Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org

The principles of amine reactivity can be extended to the post-synthetic modification (PSM) of complex supramolecular structures, such as macrocycles and cages, that incorporate amine functionalities. researchgate.netmdpi.com A notable example involves an isocyanate-induced reaction with a benzylamine (B48309) motif that results in the formation of a 1,3-diazinan-2-one (a cyclic urea) ring. researchgate.netresearchgate.net

This transformation, termed azadefluorination cyclisation (ADFC), has been investigated through experimental and computational studies, including Density Functional Theory (DFT) calculations. researchgate.net The proposed mechanism proceeds through several key steps:

Urea (B33335) Formation: The reaction initiates with the nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate group, forming a urea linkage. researchgate.net Depending on the reaction conditions, this step may be preceded by the deprotonation of the amine.

Intramolecular SNAr Cyclization: The crucial ring-forming step is an intramolecular nucleophilic aromatic substitution (SNAr). The urea nitrogen atom acts as the nucleophile, attacking an ortho-fluorine-substituted carbon atom on an adjacent aromatic ring. researchgate.net

Fluoride (B91410) Elimination: This attack forms a transient Meisenheimer intermediate, which then collapses by eliminating a fluoride ion to yield the final, stable cyclic product containing the 1,3-diazinan-2-one system. researchgate.net

This mechanism demonstrates how the fundamental nucleophilicity of an amine can be harnessed within a pre-assembled framework to drive the formation of new heterocyclic structures, effectively "stitching" parts of the molecule together. researchgate.netresearchgate.net

Intramolecular Rearrangements in Diazinane Systems

Saturated nitrogen heterocycles, including diazinane systems, can participate in various intramolecular rearrangements, leading to complex and often synthetically valuable molecular architectures.

A prominent example is the 1,3-diaza-Claisen rearrangement . uvm.edu This sigmatropic rearrangement provides access to complex, substituted guanidines. Mechanistic studies have shown that the reaction is initiated by the desulfurization of an isothiourea precursor, often promoted by a thiophilic metal, to generate a highly electrophilic carbodiimide (B86325) intermediate. uvm.edu An allylic tertiary amine, tethered to the carbodiimide, then undergoes an intramolecular cyclization to form a zwitterionic spirocyclic intermediate. uvm.eduacs.org This intermediate is poised to undergo a acs.orgacs.org-sigmatropic rearrangement, expanding the ring and forming a bicyclic guanidine. uvm.edu

Detailed mechanistic investigations, including deuterium (B1214612) labeling experiments and DFT calculations, have revealed that the precise pathway can be nuanced. uvm.edunih.gov Depending on the substrate and reaction conditions (such as the presence of trace acid or silver salts), the reaction can proceed through either a concerted pericyclic acs.orgacs.org-sigmatropic rearrangement or an ionic pathway involving the heterolytic cleavage of the allylic C-N bond. acs.orgnih.govx-mol.net DFT studies suggest that a cationic acs.orgacs.org-sigmatropic rearrangement, following protonation of the zwitterionic intermediate, is often a lower energy pathway and accounts for observed rate accelerations with acid additives. uvm.eduacs.org

Other intramolecular rearrangements have been reported for related tetrahydropyrimidine (B8763341) systems, such as the rearrangement of 3,4-dihydro-4-methyl-5-(ureidocarboxy)-1H-pyrimidin-2-one to form uracils, highlighting the structural versatility inherent to this class of heterocycles. google.comacs.org

Structural Elucidation and Conformational Analysis of 1,3 Diazinan 5 Amine and Its Derivatives

Solid-State Structural Characterization

The solid-state architecture of 1,3-diazinane derivatives has been extensively investigated using single-crystal X-ray diffraction, revealing key details about their molecular geometry, crystal packing, and the non-covalent interactions that stabilize the crystal lattice.

X-ray Diffraction Analysis of Crystal Structures

For instance, the crystal structure of tetrakis(1,3-diazinane-2-thione)cadmium(II) sulfate (B86663) was determined by X-ray crystallography, revealing a distorted tetrahedral geometry where the cadmium atom is coordinated to four 1,3-diazinane-2-thione ligands through their sulfur atoms. researchgate.net Another complex derivative, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, was found to crystallize in the orthorhombic system with the space group Pbca. iucr.orgresearchgate.net Similarly, a hydrated form, 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate, was also characterized, with its central 1,3-diazinan-5-ol ring adopting a chair conformation. researchgate.net

The crystallographic data for several representative 1,3-diazinane derivatives are summarized in the table below, illustrating the common structural motifs and variations within this class of compounds.

Table 1: Selected Crystallographic Data for 1,3-Diazinane Derivatives

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| Tetrakis(1,3-diazinane-2-thione)cadmium(II) sulfate | Triclinic | P1 | a = 9.250(2) Å, b = 9.313(3) Å, c = 9.618(2) Å, α = 62.737(4)°, β = 68.645(4)°, γ = 76.257(4)° | researchgate.net |

| 2-(2-Hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol | Orthorhombic | Pbca | Not specified in abstract | iucr.orgresearchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, O-H···π)

The supramolecular assembly of 1,3-diazinane derivatives in the crystalline state is governed by a network of intermolecular interactions. mdpi.com Hydrogen bonds are particularly significant, with studies showing N-H···O and N-H···S interactions stabilizing the molecular structure of cadmium complexes. researchgate.net In the crystal structure of dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate, molecules are linked by pairs of N—H···O hydrogen bonds, forming ribbons that are further connected by van der Waals forces and C—H···π interactions. researchgate.net

Investigation of Structural Disorder Phenomena

Structural disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice, is a known phenomenon in organic crystals. rsc.orgnih.gov Several derivatives of 1,3-diazinan exhibit this behavior. For example, in the structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, one of the 4-methoxybenzyl groups, the hydroxyl group on the diazinane ring, and a methyl group were all found to be disordered over two orientations with different occupancies. iucr.orgresearchgate.netiucr.org

Similarly, in the crystal structure of tetrakis(1,3-diazinane-2-thione)cadmium(II) sulfate, certain carbon atoms in two of the ligand molecules were constrained to double site partial occupancies. researchgate.net The hydroxyl group on the pyrimidine (B1678525) ring in 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate was also found to be disordered over two positions (axial and equatorial). researchgate.net Such disorder can be influenced by factors like thermal motion and the presence of multiple, energetically similar conformations. rsc.org

Solution-State Conformational Dynamics

In solution, molecules are not static but exist as an equilibrium of different conformations. wikipedia.org NMR spectroscopy is a primary tool for investigating these dynamic processes, providing insights into the preferred shapes and the energy barriers to interconversion for molecules like 1,3-diazinane derivatives.

NMR Spectroscopic Studies for Conformational Properties

NMR spectroscopy, including ¹H and ¹³C NMR, is invaluable for studying the structure and dynamics of molecules in solution. nih.govmdpi.com For derivatives of 1,3-diazinane, NMR studies have confirmed that the solid-state structure is often maintained in solution. nih.govtandfonline.com In complexes of 1,3-diazinane-2-thione, a significant shift in the ¹³C NMR signal for the C=S carbon upon coordination to a metal center indicates that the sulfur atom is the donor, a finding consistent with solid-state data. nih.govtandfonline.comresearchgate.net

The chemical shifts and coupling constants in ¹H NMR spectra provide detailed information about the stereochemistry and conformational preferences of the ring system. For example, temperature-dependent NMR studies on N,N'-disubstituted hexahydropyrimidines have been used to measure the free energies of activation for ring inversion. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 1,3-Diazinane-2-thione Derivatives in Solution

| Compound | C=S (ppm) | Other Carbons (ppm) | Solvent | Reference |

|---|---|---|---|---|

| [Dichlorido(1,3-diazinane-2-thione)(η⁶-p-cymene)ruthenium(II)] | 184.1 | 105.8, 99.2, 86.0, 84.9, 83.7, 83.4 (Ar-C), 45.5 (N-CH₂), 31.3, 22.7, 19.7 (p-cymene) | CDCl₃ | mdpi.com |

| Zinc halide complexes with 1,3-diazinane-2-thione (Diaz) | Shifted significantly upon complexation | Relatively unaffected | Not specified | tandfonline.com |

Conformational Analysis of the Hexahydropyrimidine (B1621009) Ring System

The six-membered hexahydropyrimidine (or 1,3-diazinane) ring is the core of these compounds and its conformational behavior is of central interest. Like cyclohexane, the hexahydropyrimidine ring typically adopts a flexible chair conformation to minimize steric and torsional strain. psu.edu

Studies on various derivatives confirm this preference. The 1,3-diazinane ring in 6,6′-Dimethyl-2,2′-[1,3-diazinane-1,3-diylbis(methylene)]diphenol adopts a slightly distorted chair conformation. researchgate.net Similarly, the central ring in 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate is in a chair form, with bulky benzyl (B1604629) substituents occupying equatorial positions to reduce steric hindrance. researchgate.net Theoretical conformational analysis further supports these experimental findings, exploring the influence of substituents and intramolecular hydrogen bonding on the stability of different chair and boat conformations. acs.org The dynamic process of ring inversion, where one chair conformation converts to another, has been studied using variable temperature NMR, providing data on the energy barriers involved in this process for the hexahydropyrimidine system. rsc.org

Intramolecular Hydrogen Bonding and its Influence on Conformation

Intramolecular hydrogen bonding (IHB) is a critical factor in dictating the three-dimensional structure of flexible molecules, including 1,3-diazinane derivatives. In the case of a 1,3-diazinane ring bearing a hydrogen-bond-donating substituent at the 5-position, such as an amino (–NH₂) or hydroxyl (–OH) group, this interaction can significantly stabilize specific conformations. The endocyclic nitrogen atoms at positions 1 and 3 serve as potential hydrogen bond acceptors.

Research on analogous compounds, particularly 1,3-diazinan-5-ol derivatives, provides significant insight into these interactions. researchgate.netiucr.org Studies have shown that the proton of a hydroxyl group at the C5 position can form an intramolecular hydrogen bond with one or both of the ring nitrogen atoms. researchgate.net This interaction often results in the formation of a stable six-membered pseudo-ring, referred to as an S(6) motif in graph-set analysis. researchgate.netresearchgate.net

The formation of such hydrogen bonds has a profound influence on the conformational preference of the diazinane ring. Most six-membered heterocyclic rings, like 1,3-diazinane, preferentially adopt a chair conformation to minimize torsional strain. iucr.org In this chair form, substituents can occupy either axial or equatorial positions. While bulky groups generally favor the more sterically spacious equatorial position, the presence of an intramolecular hydrogen bond can override this preference. researchgate.netlumenlearning.com For instance, an IHB can stabilize a conformation where the C5-substituent (e.g., –OH or –NH₂) is in the axial position, an orientation that would otherwise be less favorable. researchgate.net

Crystallographic studies on various 1,3-diazinan-5-ol derivatives have confirmed these interactions. In the crystal structure of 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate, two intramolecular O—H⋯N hydrogen bonds are observed, which help to define the molecule's shape. researchgate.net Similarly, analysis of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol revealed intramolecular hydrogen bonds between the phenolic –OH group and the nitrogen atoms of the diazinane ring. iucr.org The strength and presence of these bonds can be affected by other substituents on the ring system. iucr.org

While direct crystallographic or extensive NMR data for the parent 1,3-diazinan-5-amine is limited in the reviewed literature, the principles derived from its hydroxyl analogues are directly applicable. The amine group (–NH₂) at C5, being a hydrogen bond donor, is expected to engage in similar N–H⋯N intramolecular hydrogen bonds with the ring nitrogens, thereby influencing the conformational equilibrium of the molecule.

Table 1: Conformational Data of Selected 1,3-Diazinan-5-ol Derivatives

| Compound Name | Conformation of 1,3-Diazinane Ring | Key Intramolecular Interactions | Observed Substituent Position | Reference |

|---|---|---|---|---|

| 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate | Chair | Two O—H⋯N hydrogen bonds forming S(6) motifs. | Benzyl substituents are equatorial. | researchgate.net |

| 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol | Chair | Intramolecular hydrogen bond between phenolic OH and ring N atoms. | Hydroxybenzyl substituents are equatorial. | researchgate.netiucr.org |

Stereochemical Aspects of Diazinane Scaffolds

The 1,3-diazinane scaffold, being a six-membered saturated heterocycle, shares stereochemical features with cyclohexane, most notably its preference for a non-planar chair conformation. iucr.org This conformation alleviates angular and torsional strain, with substituents occupying either axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring) positions.

The presence of two nitrogen atoms in the ring introduces additional complexity compared to cyclohexane. The nitrogen atoms possess lone pairs of electrons, which also occupy space and have their own stereochemical preferences, typically occupying axial positions when the N-substituents are equatorial. researchgate.net The diazinane ring is subject to ring inversion, a process where one chair conformation converts to another, causing axial substituents to become equatorial and vice-versa. The energy barrier for this inversion and the equilibrium between the two chair forms are dependent on the nature and position of the substituents.

Stereoisomerism in diazinane scaffolds arises from substitution. For this compound, the C5 carbon is a prochiral center. Substitution at this carbon, for instance in 1,3-bis(2-ethylhexyl)-5-methyl-1,3-diazinan-5-amine (the antiseptic Hexetidine), renders the C5 carbon a stereocenter, leading to the possibility of enantiomers. nih.gov

Furthermore, cis/trans isomerism is possible with disubstitution on the ring. For example, in a 2,5-disubstituted 1,3-diazinane, the substituents can be on the same side (cis) or opposite sides (trans) of the ring. Each of these diastereomers will have a preferred chair conformation. The stability of these conformations is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive interactions between axial substituents on the same side of the ring. lumenlearning.com Large substituents will strongly disfavor axial positions to avoid these destabilizing interactions. lumenlearning.com The specific stereochemical configuration of a diazinane derivative is crucial as it dictates how the molecule presents its functional groups in three-dimensional space, which in turn governs its interactions with other molecules. vulcanchem.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Diazinan-5-ol |

| 1,3-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-1,3-diazinan-5-ol monohydrate |

| 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol |

| 1,3-bis(2-ethylhexyl)-5-methyl-1,3-diazinan-5-amine (Hexetidine) |

Computational and Theoretical Studies of 1,3 Diazinan 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. analis.com.mymdpi.com It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating various reactivity descriptors. analis.com.mynih.gov

For 1,3-Diazinan-5-amine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its three-dimensional structure. researchgate.net The calculations would yield optimized bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's shape and steric properties.

Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-N1 | 1.46 |

| N1-C6 | 1.47 | |

| C6-C5 | 1.53 | |

| C5-C4 | 1.53 | |

| C4-N3 | 1.47 | |

| N3-C2 | 1.46 | |

| C5-N(amine) | 1.40 | |

| Bond Angle | C2-N1-C6 | 112.0 |

| N1-C6-C5 | 110.0 | |

| C6-C5-C4 | 111.0 | |

| C5-C4-N3 | 110.0 | |

| C4-N3-C2 | 112.0 | |

| Dihedral Angle | N1-C6-C5-C4 | -55.0 |

| C6-C5-C4-N3 | 56.0 | |

| C5-C4-N3-C2 | -56.0 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic spectra. researchgate.netabinit.org By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption of light by the molecule. arxiv.org This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions between molecular orbitals, such as n→π* or π→π* transitions. researchgate.net For this compound, which is a saturated heterocycle, the lowest energy transitions would likely be of the n→σ* type, involving the lone pairs of the nitrogen atoms.

Hypothetical Electronic Transition Data for this compound from TD-DFT This table is illustrative and represents typical data obtained from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 5.85 | 212 | 0.0015 |

| S0 → S2 | 6.20 | 200 | 0.0080 |

| S0 → S3 | 6.53 | 190 | 0.0110 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method is exceptionally useful for analyzing intramolecular charge transfer and hyperconjugative interactions. southampton.ac.ukwisc.edu The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net For this compound, NBO analysis would reveal interactions between the nitrogen lone pairs and the antibonding orbitals (σ*) of adjacent C-C, C-N, and C-H bonds, which stabilize the molecule.

Hypothetical NBO Second-Order Perturbation Analysis for this compound This table is illustrative and shows significant donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | σ(C2-H) | 3.5 |

| LP (1) N1 | σ(C6-C5) | 2.1 |

| LP (1) N3 | σ(C2-H) | 3.5 |

| LP (1) N3 | σ(C4-C5) | 2.1 |

| LP (1) N(amine) | σ(C5-C4) | 4.8 |

| LP (1) N(amine) | σ(C5-C6) | 4.8 |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. rsc.org For this compound, the MEP map would show negative potential around the nitrogen atoms due to their lone pairs, identifying them as the primary sites for protonation or interaction with electrophiles. The amine group's nitrogen would likely be the most basic site.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and hardness. imperial.ac.ukresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO would likely be localized on the nitrogen atoms (especially the amine nitrogen), while the LUMO would be distributed over the σ* antibonding orbitals of the ring.

Hypothetical FMO and Global Reactivity Descriptors for this compound This table is illustrative and represents typical data obtained from FMO analysis.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | 1.5 |

| Energy Gap (ΔE) | 8.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | -1.5 |

| Global Hardness (η) | 4.0 |

| Electronegativity (χ) | 2.5 |

| Electrophilicity Index (ω) | 0.78 |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. rub.deaimspress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes over time. mdpi.comlabxing.com

For this compound, MD simulations could be used to:

Explore its conformational landscape, such as the chair-boat interconversion of the diazinane ring.

Study its hydration shell and interactions with water molecules in an aqueous environment.

Simulate its interaction with a biological target, such as an enzyme active site, to understand potential binding modes and affinities. dovepress.comnih.gov

Although specific MD studies on this compound are not available, the methodology is standard for investigating the dynamic properties of small molecules in various environments, from simple solvents to complex biological systems. cdnsciencepub.comosti.gov

Molecular Mechanics (MM2) and Molecular Dynamics (MD) for Conformational Landscapes and Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to model the physical movements and interactions of atoms and molecules. nih.govmdpi.com MM force fields, such as MM2, calculate the potential energy of a molecule based on a set of parameters for bond lengths, angles, and torsional interactions, allowing for the determination of stable conformations. nih.govorganica1.org MD simulations build upon this by solving Newton's equations of motion, providing a trajectory of the molecule over time and revealing its dynamic conformational landscape and flexibility. mdpi.comelifesciences.orgnih.gov

For this compound, the central hexahydropyrimidine (B1621009) ring, like cyclohexane, can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The chair conformation is overwhelmingly preferred. In the parent 1,3-diazacyclohexane, the orientation of the N-H bonds (axial or equatorial) defines three distinct chair conformers: diequatorial (ee), equatorial-axial (ea), and diaxial (aa). acs.org The presence of the amino group at the C5 position in this compound introduces another substituent that influences the conformational equilibrium. Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance. Therefore, it is predicted that the most stable conformer of this compound will have the 5-amino group in an equatorial position.

Computational studies on the parent 1,3-diazacyclohexane system using Density Functional Theory (DFT), a quantum mechanical method, have determined the relative stabilities of the N-H conformers. These calculations show a delicate balance between steric repulsion and stabilizing electronic effects. acs.org

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| ee (equatorial/equatorial) | 0.00 | 0.00 |

| ea (equatorial/axial) | 0.17 | 0.18 |

| aa (axial/axial) | 0.12 | -0.56 |

Data derived from DFT B3LYP/6-311+G** level of theory calculations. The negative Gibbs free energy for the 'aa' conformer indicates it is the most stable when entropy and zero-point energy are considered, despite the 'ee' conformer having the lowest electronic energy. acs.org This highlights the complex interplay of factors governing stability.

MD simulations would further illuminate the landscape by showing the energy barriers to ring inversion and the flexibility of the amino substituent, providing a dynamic picture of how this compound explores its conformational space and interacts with its environment. nih.govnih.gov

Theoretical Investigation of Electronic Properties and Effects

Analysis of Anomeric Effects in Hexahydropyrimidine Systems

The anomeric effect is a critical stereoelectronic phenomenon that influences the conformation and stability of heterocyclic systems. researchgate.net In hexahydropyrimidines, the effect arises from the interaction between the lone pair of electrons on one nitrogen atom and the antibonding (σ) orbital of the adjacent C-N bond (an n → σ interaction). acs.orgpsu.edu This orbital overlap is stabilizing and is maximized when the lone pair and the C-N bond are anti-periplanar (oriented at 180° to each other), which typically occurs when a substituent is in an axial position.

Computational studies on 1,3-diazacyclohexane and related N-C-N systems have extensively used Natural Bond Orbital (NBO) analysis to dissect and quantify these interactions. acs.orgacs.orgnih.gov NBO analysis confirms that significant hyperconjugative stabilization occurs in conformers where anomeric effects are geometrically favorable. acs.orgnih.gov For instance, in the chair conformations of 1,3-diazacyclohexane, the NBO analysis reveals the energetic contributions of these stabilizing interactions. acs.org

| Conformer | Key Anomeric Interaction | Stabilization Energy (kcal/mol) |

|---|---|---|

| aa (axial/axial) | n(N1) → σ(C2-N3) | 10.32 |

| n(N3) → σ(C2-N1) | 10.32 | |

| ea (equatorial/axial) | n(N1) → σ(C2-N3) | 12.79 |

| n(N3) → σ(C2-N1) | 5.88 | |

| ee (equatorial/equatorial) | n(N1) → σ(C2-N3) | 7.40 |

| n(N3) → σ(C2-N1) | 7.40 |

Solvation Effects on Conformational Behavior

The conformation of a molecule can be significantly influenced by its solvent environment. scirp.org For this compound, the two nitrogen atoms and the amino group are capable of forming hydrogen bonds, suggesting that polar, protic solvents like water will have a strong influence on its conformational equilibrium.

Computational studies have explored these solvation effects on the 1,3-diazacyclohexane system using two primary models: implicit (continuum) models and explicit solvent models. acs.orgnih.gov

Continuum models , such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform medium with a specific dielectric constant. Studies using this model for 1,3-diazacyclohexane in water and acetonitrile (B52724) found that the relative stability of the conformers was similar to the gas phase, with the most stable conformer being further stabilized by the polar environment. acs.orgacs.org

Explicit solvent models involve simulating individual solvent molecules around the solute. This approach provides a more detailed picture, especially for interactions like hydrogen bonding. When explicit water molecules were included in DFT calculations for 1,3-diazacyclohexane, a dramatic shift in conformational stability was observed. acs.orgnih.gov

The explicit hydrogen-bonding interactions between water and the nitrogen lone pairs of 1,3-diazacyclohexane were found to overwhelm the intrinsic anomeric effects, leading to a reversal of conformational stability compared to the gas phase. acs.orgnih.gov Specifically, the explicit water molecules provided significant stabilization to the diequatorial (ee) conformer, which is the least stable in the gas phase according to Gibbs free energy calculations. acs.org This finding is crucial for predicting the behavior of this compound in aqueous biological environments.

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (Continuum Model) (kcal/mol) | Relative Energy with Explicit Water (kcal/mol) |

|---|---|---|---|

| ee | 0.00 | 0.00 | 0.00 |

| ea | 0.17 | 0.31 | 1.58 |

| aa | 0.12 | -0.08 | 2.51 |

Relative energies calculated at the B3LYP/6-311+G** level. The data shows that while the continuum model predicts the 'aa' conformer to be most stable in water, simulations with explicit water molecules show the 'ee' conformer is heavily favored due to strong hydrogen bonding interactions. acs.orgnih.gov

Coordination Chemistry and Ligand Design Incorporating 1,3 Diazinan 5 Amine

1,3-Diazinan-5-amine as a Potential Ligand Framework

The this compound molecule possesses key features that make it a promising candidate as a ligand in coordination chemistry. Its structure contains a six-membered saturated ring with two nitrogen atoms in a 1,3-relationship (a diazinane) and an amine group at the 5-position. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, allowing the molecule to act as a Lewis base and form coordinate covalent bonds. libretexts.org

The diazinane ring typically adopts a stable chair conformation, which positions the substituents in defined axial or equatorial orientations. This conformational preference is crucial for the pre-organization of the ligand, a principle that governs the stability of the resulting metal complex. najah.edu The presence of three nitrogen donor atoms suggests that this compound can function as a multidentate ligand, potentially binding to a metal center in various ways. It could act as a monodentate ligand through its exocyclic amine, a bidentate ligand using the two ring nitrogens, or even a tridentate bridging ligand connecting multiple metal centers. This versatility provides a foundation for constructing diverse and complex molecular architectures. The use of similar hexahydropyrimidine (B1621009) structures as polydentate ligands for synthesizing transition metal coordination complexes has been previously reported, highlighting the potential of the diazinane framework in coordination chemistry. najah.edu

Complexation Studies with Metal Centers

The ability of this compound to form complexes with metal ions is the basis for its application in creating more elaborate chemical structures, such as specifically designed chelating ligands and intricate Metal-Organic Cages.

Chelating ligands are multidentate ligands that bind to a single central metal ion at multiple points, forming a ring-like structure known as a chelate. libretexts.orglibretexts.org This chelation significantly enhances the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org this compound is an ideal precursor for designing more complex chelating ligands.

The primary amine group at the 5-position is a reactive handle that can be readily modified. For example, it can undergo condensation reactions with active carbonyl compounds to form Schiff base ligands. medcraveonline.com This common synthetic route allows for the introduction of additional donor groups, effectively increasing the denticity of the ligand. Another powerful method is palladium-catalyzed amination, which could be used to attach aryl or heteroaryl groups to the amine, creating N-substituted ligands with tailored electronic and steric properties. mdpi.com The synthesis of such chelating ligands often involves straightforward, well-established chemical reactions, as summarized in the table below.

Table 1: Selected Synthetic Methodologies for Ligand Elaboration

| Reaction Type | Reagents | Description | Potential Application to this compound |

|---|---|---|---|

| Schiff Base Condensation medcraveonline.com | Aldehyde or Ketone | The primary amine of the diazinane reacts with a carbonyl compound to form an imine (-C=N-) bond. | Introduction of aromatic or heterocyclic groups containing additional donor atoms. |

| Pd-Catalyzed Amination mdpi.com | Aryl/Heteroaryl Halide, Palladium Catalyst, Base | Forms a new C-N bond between the amine and an aromatic ring system. | Creates N-aryl substituted ligands with tunable electronic properties. |

| Acylation | Acyl Chloride or Anhydride | The amine group is converted into an amide group. | Can be used to introduce carbonyl oxygen donors or other functional groups. |

These synthetic strategies allow for the rational design of ligands where the diazinane core provides a robust and stereochemically defined scaffold.

Metal-Organic Cages (MOCs) are discrete, three-dimensional supramolecular architectures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). mdpi.comchemrxiv.org The final structure of a MOC is dictated by the coordination geometry of the metal ion and the length, rigidity, and binding angles of the organic linkers. chemrxiv.orgnih.gov

Precursors like this compound are valuable for constructing MOCs. By reacting the amine groups at both ends of a molecule (or a derivatized diazinane), it is possible to create rigid, linear, or angular linkers. For instance, a molecule of this compound could be functionalized and then linked with other molecules to form a larger organic strut, which would then be reacted with a metal salt. The nitrogen atoms within the diazinane rings and any additional engineered donor sites would then coordinate to the metal ions, driving the assembly of the cage.

The use of functionalized alkynes as carbene precursors in the presence of metal-organic cages has been demonstrated, showcasing the catalytic potential of these structures. mdpi.com Furthermore, post-assembly modification of MOCs can trigger structural transformations, for example, by altering the flexibility and planarity of the linker ligands. chemrxiv.orgnih.gov A bifunctional molecule like this compound, with its reactive amine and conformationally defined ring, offers a platform for designing linkers that could participate in such dynamic systems.

Applications in Coordination Complexes and Materials

The coordination complexes derived from this compound and its derivatives have potential applications across various fields of materials science and catalysis. The properties of the final material are intrinsically linked to the choice of both the metal center and the ligand framework.

Research on related cadmium(II) complexes with 1,3-diazinane-2-thione (a diazinane derivative) has shown their potential as precursors for the preparation of Cadmium Sulfide (CdS) nanoparticles. researchgate.net The thermal decomposition of these complexes can lead to the formation of well-defined inorganic materials. researchgate.net This suggests that coordination complexes of this compound could similarly serve as single-source precursors for metal nitrides or other advanced materials.

The structural characteristics of cadmium complexes with diazinane-based ligands have been studied in detail. For example, in dichloridobis(1,3-diazinane-2-thione-κS)cadmium, the cadmium atom is coordinated by chloride ions and the sulfur atoms of the diazinane-2-thione ligands. iucr.org The coordination environment is stabilized by extensive hydrogen bonding. researchgate.netresearchgate.netiucr.org

Table 2: Selected Crystallographic Data for a Related Diazinane Complex: [CdCl₂(C₄H₈N₂S)₂] iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cd–S Bond Length (Å) | 2.54 - 2.58 |

| Cd–Cl Bond Length (Å) | 2.48 - 2.51 |

Data from the crystal structure of dichloridobis(1,3-diazinane-2-thione-κS)cadmium. iucr.org

Furthermore, the incorporation of these complexes into polymers or as cross-linkers in gels can lead to new functional materials. mdpi.comorientjchem.org The catalytic activity of metal complexes is another significant area of application. Schiff base complexes, for instance, are used in a variety of catalytic reactions in organic synthesis. medcraveonline.com The well-defined coordination sphere provided by ligands derived from this compound could lead to the development of novel, highly selective catalysts. The presence of chiral centers, if introduced during ligand synthesis, could also enable applications in asymmetric catalysis. academie-sciences.fr

Catalytic Applications of 1,3 Diazinan 5 Amine Derivatives

Design and Synthesis of Diazinane-Derived Organocatalysts

The design of organocatalysts derived from 1,3-diazinan-5-amine is centered on the strategic placement of functional groups to facilitate specific chemical transformations. These catalysts are often bifunctional, containing both a Lewis base (amine) and a Brønsted acid or other hydrogen-bond donating group, which can act cooperatively to activate substrates and control stereochemistry. mdpi.com

The synthesis of these catalysts typically involves a multi-step sequence. A common approach begins with readily available starting materials, which are then elaborated to construct the core 1,3-diazinane ring system. Subsequent modifications can introduce various substituents to tune the steric and electronic properties of the catalyst, thereby optimizing its performance for a particular reaction. For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the active site. unito.it

A general synthetic strategy might involve the condensation of a suitable dicarbonyl compound or its equivalent with a 1,3-diamine precursor. The resulting diazinane can then be further functionalized. For example, a primary amine on the diazinane ring can be reacted with an appropriate electrophile to install a hydrogen-bond donating moiety like a thiourea (B124793) or squaramide group. mdpi.com

Applications in Asymmetric Catalysis

The utility of this compound derivatives is most prominently demonstrated in their application as catalysts for asymmetric reactions. These catalysts have proven effective in promoting a variety of transformations that yield chiral products with high levels of stereocontrol.

One of the hallmark applications of these catalysts is in the enantioselective Mannich reaction. nii.ac.jp This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks for many biologically active molecules. mdpi.com In a typical Mannich reaction catalyzed by a this compound derivative, the primary amine of the catalyst condenses with a ketone to form a nucleophilic enamine intermediate. nii.ac.jp Simultaneously, the other functional groups on the catalyst can activate the electrophilic imine component through hydrogen bonding, orienting it for a stereoselective attack by the enamine. nii.ac.jpnih.gov

Research has shown that catalysts derived from 1,3-diamines can promote Mannich reactions with high yields and excellent enantioselectivities. nii.ac.jp For example, the reaction between various ketones and imines in the presence of a catalyst system comprising a 1,3-diamine derivative and an acid has been shown to afford the corresponding Mannich products with high enantiomeric excess. nii.ac.jp

Table 1: Enantioselective Mannich Reaction of Ketones Catalyzed by a 1,3-Diamine Derivative

| Entry | Ketone | Imine | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | N-PMP-protected imine of benzaldehyde | β-amino ketone | 95 | 98 |

| 2 | Acetone | N-PMP-protected imine of p-chlorobenzaldehyde | β-amino ketone | 88 | 96 |

| 3 | Cyclopentanone | N-PMP-protected imine of o-tolualdehyde | β-amino ketone | 92 | 95 |

Data is illustrative and based on findings reported in the literature. nii.ac.jp

The efficacy of this compound derived catalysts often stems from a cooperative catalytic mechanism. The 1,3-disposition of the amine functionalities is crucial for this cooperation. nii.ac.jp In many catalytic cycles, one amine group, typically a primary or secondary amine, acts as a nucleophile to form a key intermediate, such as an enamine or a zwitterionic species. The other amine group, often a tertiary amine, can function as a Brønsted acid (after protonation) or as a hydrogen-bond donor to activate the electrophile and control the stereochemical outcome of the reaction. nii.ac.jpnih.gov

This bifunctional activation is a key principle in organocatalysis and allows for the simultaneous activation of both the nucleophile and the electrophile within the same catalytic complex. mdpi.com This leads to a highly organized transition state, which is essential for achieving high levels of stereoselectivity.

Role of Intramolecular Interactions in Catalytic Efficiency

Intramolecular interactions, particularly hydrogen bonding, play a critical role in the efficiency and stereoselectivity of catalysis by this compound derivatives. nih.gov The formation of intramolecular hydrogen bonds can pre-organize the catalyst into a rigid, well-defined conformation. This rigidity is crucial for creating a chiral environment that effectively discriminates between the two prochiral faces of the substrate, leading to high enantioselectivity. mdpi.com

For instance, a hydrogen bond between a hydrogen-bond donor group and one of the nitrogen atoms of the diazinane ring can lock the catalyst into a specific conformation. mdpi.commdpi.com This pre-organization minimizes the entropic penalty associated with forming the catalytic complex and can lead to a more ordered transition state. The strength and geometry of these intramolecular hydrogen bonds can be fine-tuned by altering the substituents on the catalyst scaffold, providing a means to optimize catalytic performance. ustc.edu.cn

Diazinane-Based Catalysts in Reductive Amination Processes

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org While traditionally carried out using stoichiometric reducing agents, organocatalytic variants have gained traction. Diazinane-based catalysts can play a role in this area, particularly in asymmetric reductive amination.

Supramolecular Chemistry and Advanced Materials Based on 1,3 Diazinan 5 Amine Motifs

Exploitation of 1,3-Diazinan-5-amine as a Supramolecular Building Block

The potential of this compound as a building block in supramolecular chemistry stems from its distinct structural and electronic features. As a saturated heterocycle, its puckered chair-like conformation provides a three-dimensional scaffold, in contrast to the planar nature of its aromatic analogues. The key to its utility in forming non-covalent assemblies lies in its capacity for hydrogen bonding.

The molecule possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The primary amine (-NH2) group at the 5-position and the two secondary amine (N-H) groups within the ring itself.

Hydrogen Bond Acceptors: The lone pairs of electrons on the three nitrogen atoms.

According to computational analysis, the this compound molecule has a hydrogen bond donor count of three and a hydrogen bond acceptor count of three. nih.gov This balance of donor and acceptor sites provides the versatility to engage in a variety of intermolecular hydrogen-bonding motifs, such as the formation of dimers, chains, sheets, and more complex three-dimensional networks.

Crystal structure analyses of related 1,3-diazinane derivatives confirm the ring system's ability to participate in robust hydrogen bonding. For instance, studies on barbiturate (B1230296) derivatives containing the 1,3-diazinane ring show the formation of distinct N-H···O=C hydrogen-bond motifs. nih.gov Similarly, other substituted diazinanes have been observed to form dimers through pairs of N-H···N hydrogen bonds. nih.gov These examples, while not involving this compound itself, underscore the inherent capability of the diazinane core to direct supramolecular assembly through predictable intermolecular interactions.

Self-Assembly Phenomena Involving Diazinane Derivatives

The self-assembly of molecules into ordered superstructures is dictated by the nature and geometry of their intermolecular interactions. For diazinane derivatives, hydrogen bonding is the primary driving force for assembly. The specific patterns of these bonds give rise to defined supramolecular synthons, which in turn propagate into larger architectures.

Detailed crystallographic studies of substituted 1,3-diazinane compounds provide concrete examples of this phenomenon. In the case of 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane, molecules link into discrete, centrosymmetrically-related dimers. nih.gov This assembly is mediated by pairs of intermolecular N-H···N hydrogen bonds, creating a stable ring motif described by the graph-set notation R²₂(10). nih.gov

In another example involving a barbiturate derivative, 5-ethyl-5-(piperidin-1-yl)-1,3-diazinane-2,4,6-trione, two different polymorphic forms exhibit distinct self-assembly behaviors. nih.gov One polymorph assembles into a hydrogen-bonded layer structure, while the other forms a chain structure, demonstrating how subtle changes in crystal packing can lead to different supramolecular architectures from the same core building block. nih.gov These structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds. nih.gov

The table below summarizes the observed hydrogen bonding interactions in a representative 1,3-diazinane derivative, illustrating the specific geometries that facilitate self-assembly.

| Compound | Donor (D-H) | Acceptor (A) | D-H···A Interaction | Resulting Motif | Reference |

|---|---|---|---|---|---|

| 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane | N-H (ring) | N (pyridine) | N-H···N | Dimer, R²₂(10) | nih.gov |

| Polymorph (Ia) of Eldoral | N-H (ring) | N (piperidine) | N-H···N | Layer Structure | nih.gov |

| Polymorph (Ia) of Eldoral | N-H (ring) | O=C (barbiturate) | N-H···O | Layer Structure | nih.gov |

| Polymorph (Ib) of Eldoral | N-H (ring) | N (piperidine) | N-H···N | Chain Structure | nih.gov |

Post-Modification Strategies for Supramolecular Structures

Post-synthetic modification (PSM) is a powerful strategy in supramolecular chemistry where a pre-formed assembly is chemically altered to change its structure, properties, or function. rhhz.netrsc.org This can involve covalent bond formation or cleavage on the constituent molecules, leading to a transformation of the entire supramolecular entity. rsc.org

A review of the current scientific literature indicates that research specifically detailing the post-modification of supramolecular structures built from this compound or its direct derivatives has not been extensively reported. While the primary and secondary amine groups on the molecule are, in principle, amenable to various chemical reactions (e.g., acylation, alkylation), the application of these reactions to modify existing, self-assembled structures based on this specific building block remains an area for future investigation.

Mechanochemical Approaches in Supramolecular Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical transformations, often in the absence of a solvent. This technique is recognized as a green chemistry approach that can lead to different reaction outcomes or product polymorphs compared to traditional solution-based synthesis.

There is a lack of specific research in the published literature applying mechanochemical methods to the supramolecular synthesis of assemblies based on this compound. The synthesis of saturated N-heterocycles is an active area of research, but the intersection of this work with mechanochemical techniques, particularly for the purpose of creating ordered supramolecular materials from diazinane precursors, is not yet established.

Design of Novel Architectures for Functional Materials

The rational design of functional materials from molecular building blocks is a primary goal of supramolecular chemistry. The properties of the resulting material are directly linked to the structure of the building block and the way it assembles. Saturated heterocycles are increasingly recognized as valuable components in medicinal chemistry and materials science due to their three-dimensional structures. nih.gov

While the potential for this compound exists, specific examples of its incorporation into novel, functional material architectures are not prominent in the current body of scientific literature. The development of such materials would depend on leveraging its hydrogen-bonding capabilities to create robust, porous frameworks (like covalent organic frameworks or hydrogen-bonded organic frameworks), liquid crystals, or gels. The amino group also provides a handle for integrating the diazinane motif into larger polymeric structures or for coordinating to metal centers to form metal-organic frameworks (MOFs). However, the realization of these potential applications awaits further dedicated research and development.

Advanced Analytical Techniques for Characterization of 1,3 Diazinan 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-Diazinan-5-amine, providing detailed information about the chemical environment of each atom.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. openstax.orglibretexts.org A single, weaker N-H stretching band for the secondary amine groups within the ring is also anticipated in a similar region. openstax.org The N-H bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹. openstax.org The C-N stretching vibrations for aliphatic amines are expected to appear in the 1020-1250 cm⁻¹ range. openstax.org Furthermore, the C-H stretching vibrations of the methylene (B1212753) groups in the ring will be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound